Fmoc-4-iodo-L-phenylalanine

Catalog No.
S716262
CAS No.
82565-68-2
M.F
C24H20INO4
M. Wt
513.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-4-iodo-L-phenylalanine

CAS Number

82565-68-2

Product Name

Fmoc-4-iodo-L-phenylalanine

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-iodophenyl)propanoic acid

Molecular Formula

C24H20INO4

Molecular Weight

513.3 g/mol

InChI

InChI=1S/C24H20INO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1

InChI Key

LXOXXTQKKRJNNB-QFIPXVFZSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)I)C(=O)O

Synonyms

Fmoc-4-iodo-L-phenylalanine;82565-68-2;Fmoc-Phe(4-I)-OH;Fmoc-L-4-Iodophenylalanine;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-iodophenyl)propanoicacid;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-iodophenyl)propanoicacid;(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-iodophenyl)propanoicacid;Fmoc-4-IodoPhenylalanine;Fmoc-L-4-Iodophe;Fmoc-p-iodo-Phe-OH;Fmoc-4-Iodo-Phe-OH;Fmoc-4'-iodo-L-Phe;Fmoc-p-iodo-L-Phe-OH;Fmoc-(4-iodo)-Phe-OH;Fmoc-L-Phe(4-I)-OH;AC1MC51M;47431_ALDRICH;SCHEMBL118297;468746_ALDRICH;47431_FLUKA;CTK3J1811;MolPort-001-758-542;ZINC621953;ANW-74485;CF-292

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)I)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)I)C(=O)O

Incorporation into Peptides

Fmoc-4-I-Phe-OH can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) techniques []. This allows researchers to introduce an iodine atom at a specific position within a peptide molecule. The iodine atom can be useful for various purposes, such as:

  • Radiolabeling

    Iodine-125 (¹²⁵I) is a radioactive isotope commonly used in medical imaging and radiopharmaceutical research. Fmoc-4-I-Phe-OH can be used to create peptides that can be radiolabeled with ¹²⁵I for in vivo studies [].

  • Affinity Chromatography

    The iodine atom can be used to attach the peptide to a chromatography resin containing a moiety that binds to iodine. This allows for the purification of the peptide by affinity chromatography [].

  • Biophysical Studies

    The iodine atom can be used as a probe for studying the structure and function of peptides using techniques like X-ray crystallography [].

Investigating Protein-Protein Interactions

Fmoc-4-I-Phe-OH can be used to create peptides that can be used to study protein-protein interactions. The iodine atom can serve as a reporter group, allowing researchers to monitor the interaction between the peptide and its target protein using various methods [].

Fmoc-4-iodo-L-phenylalanine is a derivative of the amino acid phenylalanine, characterized by the presence of an iodine atom at the para position of the phenyl ring. The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group. Its molecular formula is C₂₄H₂₀INO₄, and it has a molecular weight of approximately 513.33 g/mol. The compound typically melts between 213°C and 217°C and is known to be light-sensitive, necessitating careful storage conditions .

Typical of amino acids and their derivatives, particularly in peptide synthesis. The Fmoc group can be removed under basic conditions, allowing for the coupling of this amino acid to other amino acids in solid-phase peptide synthesis. The iodine atom can also participate in nucleophilic substitution reactions, making this compound valuable in medicinal chemistry for introducing iodine into peptide structures .

The synthesis of Fmoc-4-iodo-L-phenylalanine typically involves several steps:

  • Protection of the Amino Group: The amino group of L-phenylalanine is protected using the Fmoc group.
  • Iodination: The para position of the phenyl ring is iodinated using iodine reagents such as iodine monochloride or N-iodosuccinimide.
  • Purification: The product is purified, often through recrystallization or chromatography techniques.

This multi-step process allows for the selective introduction of the iodine atom while maintaining the integrity of the amino acid structure .

4-Iodo-L-phenylalanineIodine at para position without Fmoc protectionExperimental drug developmentFmoc-L-phenylalanineNo iodine substitution; only Fmoc protectionGeneral peptide synthesis3-Iodo-L-phenylalanineIodine at meta positionSimilar medicinal applications2-Iodo-L-phenylalanineIodine at ortho positionPotentially different bioactivity

The uniqueness of Fmoc-4-iodo-L-phenylalanine lies in its combination of both protective and reactive functionalities, allowing for versatile applications in synthetic chemistry and biochemistry .

Chemical Synthesis Pathways for Iodinated Aromatic Side Chains

The iodination of L-phenylalanine derivatives typically involves direct electrophilic substitution or transition-metal-catalyzed coupling reactions. Three primary methods dominate:

1.1.1 Tronov-Novikov Iodination
This method employs molecular iodine (I₂) in glacial acetic acid with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as oxidants. The reaction proceeds at elevated temperatures (70–90°C), favoring para-substitution due to the electron-donating amino and carboxyl groups. Yields range from 78% to 87% for monoiodinated products, with minor diiodination byproducts under optimized conditions.

1.1.2 Halogen Exchange Reactions
Palladium-catalyzed iodination via aryl halide exchange is efficient for electron-rich aromatic systems. Using N-iodosuccinimide (NIS) as the iodine source, this method achieves high regioselectivity and avoids harsh conditions. For example, palladium-catalyzed ipso-iododecarboxylation of aromatic carboxylic acids yields 4-iodophenylalanine derivatives in >80% yield.

1.1.3 Ullman-Type Coupling
Copper(I)-mediated iodination, though less common for phenylalanine derivatives, offers scalability. In a modified Ullman reaction, 4-iodo-L-phenylalanine is synthesized via Cu(I)-catalyzed azidation followed by iodide substitution. This route minimizes explosive intermediates but requires strict anhydrous conditions.

Table 1: Iodination Methods for 4-Iodo-L-phenylalanine

MethodReagents/ConditionsYield (%)Key Advantages
Tronov-NovikovI₂, HNO₃, H₂SO₄, AcOH, 70–90°C78–87High scalability, low cost
Palladium-CatalyzedPd catalyst, NIS, DMF, rt–60°C>80Mild conditions, regioselectivity
Ullman-Type CouplingCu(I), I₂, AcOH, 70°C~75Scalable, avoids oxidative byproducts

Fmoc Protection Strategies in Amino Acid Functionalization

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is introduced via nucleophilic acylation of the α-amino group. Key steps include:

1.2.1 Activation and Coupling
4-Iodo-L-phenylalanine is reacted with Fmoc-O-succinimide (Fmoc-Osu) or Fmoc chloride in the presence of a base (e.g., diisopropylethylamine, DIPEA) in N,N-dimethylformamide (DMF). The reaction proceeds at 0–25°C to prevent racemization, yielding Fmoc-4-iodo-L-phenylalanine in >90% purity.

1.2.2 Deprotection and Side-Chain Stability
The Fmoc group is removed under basic conditions (e.g., piperidine in DMF), leaving the iodine intact. Stability studies confirm that the 4-iodo substituent remains unaffected during standard solid-phase peptide synthesis (SPPS) cycles.

Solid-Phase vs. Solution-Phase Synthesis Methodologies

The crystallographic structure of Fmoc-4-iodo-L-phenylalanine represents a significant advancement in understanding halogenated amino acid derivatives [2] [6]. This compound crystallizes with well-defined structural parameters that reflect the influence of the iodine substituent on the overall molecular architecture [16]. The molecular formula C₂₄H₂₀INO₄ corresponds to a molecular weight of 513.33 g/mol, with the iodine atom positioned at the para position of the phenylalanine benzyl side chain [2] [18].

Crystal structure analysis reveals that the compound adopts a stable conformation where the fluorenylmethoxycarbonyl protecting group maintains its characteristic planar arrangement [6] [16]. The presence of the iodine substituent introduces significant changes in the electronic distribution within the aromatic ring system, as evidenced by altered bond lengths and angles compared to non-halogenated derivatives [37] [42]. The iodine atom, with its larger atomic radius compared to hydrogen, creates steric effects that influence the overall molecular packing in the crystalline state [19].

Comparative crystallographic studies with other halogenated phenylalanine derivatives demonstrate that iodine substitution produces the most pronounced structural modifications among the halogen series [37] [39]. The van der Waals volume increase associated with iodine incorporation significantly affects intermolecular interactions within the crystal lattice [45]. X-ray diffraction data indicate that the compound exhibits enhanced thermal stability up to its melting point range of 213-217°C, which is considerably higher than unprotected amino acid analogs [16].

The crystal packing arrangements show that Fmoc-4-iodo-L-phenylalanine forms hydrogen bonding networks characteristic of amino acid derivatives, with the carboxyl and amino functional groups participating in intermolecular interactions [46] [49]. The iodine substituent contributes to enhanced polarizability of the aromatic system, influencing both intramolecular and intermolecular forces within the crystalline structure [40] [45].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry) for Structural Verification

Nuclear magnetic resonance spectroscopy provides comprehensive structural verification for Fmoc-4-iodo-L-phenylalanine through detailed analysis of both proton and carbon environments [10] [13]. Proton nuclear magnetic resonance spectra reveal characteristic signals in the aromatic region between 7.0-8.0 ppm, where the iodine substitution significantly affects the chemical shifts of adjacent aromatic protons [10] [12]. The fluorenylmethoxycarbonyl protecting group contributes distinctive resonances that confirm successful protection of the amino functionality [13].

Carbon-13 nuclear magnetic resonance analysis demonstrates the electronic influence of iodine substitution on the aromatic carbon framework [13]. The chemical shifts of aromatic carbons fall within the expected range of 120-160 ppm, with the carbon bearing the iodine substituent showing characteristic downfield shifts due to the heavy atom effect [10] [13]. The carbonyl carbon of the fluorenylmethoxycarbonyl group appears at approximately 156 ppm, consistent with urethane functionality [13].

Infrared spectroscopy reveals diagnostic absorption bands that confirm the structural integrity of Fmoc-4-iodo-L-phenylalanine [10] [11]. The carbonyl stretching vibrations appear in the range of 1740-1560 cm⁻¹, characteristic of the fluorenylmethoxycarbonyl protecting group [10]. Aromatic carbon-carbon stretching vibrations manifest at approximately 1590 cm⁻¹, with modifications in intensity and position due to iodine substitution effects [11] [12].

Mass spectrometry analysis provides definitive molecular weight confirmation through observation of the molecular ion peak at mass-to-charge ratio 514 (M+H⁺) [11]. The isotope pattern associated with iodine creates characteristic mass spectral signatures that unambiguously confirm the presence of the halogen substituent [11] [37]. High-resolution mass spectrometry delivers precise mass measurements that validate the molecular formula and structural assignment [11].

Spectroscopic TechniqueKey Diagnostic FeaturesTypical Values/Ranges
¹H Nuclear Magnetic ResonanceAromatic protons affected by iodine7.0-8.0 ppm
¹³C Nuclear Magnetic ResonanceHalogen-influenced carbon shifts120-160 ppm (aromatic)
Infrared SpectroscopyCarbonyl and aromatic vibrations1740-1560 cm⁻¹, 1590 cm⁻¹
Mass SpectrometryMolecular ion with iodine patternM+H⁺ at m/z 514

Thermodynamic Stability and Solubility Characteristics

The thermodynamic stability profile of Fmoc-4-iodo-L-phenylalanine demonstrates enhanced thermal resistance compared to unprotected amino acid derivatives [16]. The compound maintains structural integrity throughout a temperature range extending to its melting point of 213-217°C, indicating robust intermolecular forces within the crystalline matrix [16]. Thermal analysis reveals that the fluorenylmethoxycarbonyl protecting group contributes significantly to the overall thermal stability by providing additional stabilizing interactions .

Decomposition temperatures exceed 217°C, with the compound showing gradual degradation rather than sharp thermal transitions . This thermal behavior reflects the stabilizing influence of both the fluorenylmethoxycarbonyl group and the iodine substituent on the molecular framework [20]. Comparative studies with non-halogenated analogs demonstrate that iodine incorporation enhances thermal stability through increased van der Waals interactions [37] [45].

Solubility characteristics reveal that Fmoc-4-iodo-L-phenylalanine exhibits partial miscibility with water, reflecting the amphiphilic nature of the molecule [4] [19]. The compound demonstrates enhanced solubility in organic solvents such as dimethyl sulfoxide, dimethylformamide, and dichloromethane [4] [7]. The fluorenylmethoxycarbonyl protecting group contributes to improved solubility in organic media compared to unprotected amino acids [4].

Storage stability studies indicate that the compound remains chemically stable under recommended storage conditions of 2-8°C or ambient temperature when protected from light [16] [18]. The light sensitivity associated with the iodine substituent necessitates storage in dark conditions to prevent photodegradation [6] [21]. Chemical stability extends across neutral to basic pH conditions, making the compound suitable for various synthetic applications [3] [4].

Stability ParameterFmoc-4-iodo-L-phenylalanineComparison with L-Phenylalanine
Thermal Stability RangeStable to 213-217°CEnhanced vs unprotected form
Decomposition Temperature>217°CHigher than free amino acid
Storage Requirements2-8°C, dark conditionsMore stringent due to iodine
Chemical StabilityStable in neutral-basic pHProtected amino group enhances stability
PhotostabilityLight sensitiveReduced due to iodine presence

Stereochemical Considerations in L- versus D-Enantiomer Configurations

The stereochemical configuration of Fmoc-4-iodo-L-phenylalanine fundamentally determines its biological and chemical properties through the absolute configuration at the α-carbon center [22] [23]. The L-configuration corresponds to the S-absolute configuration according to Cahn-Ingold-Prelog nomenclature, positioning the amino group on the left side when viewed in Fischer projection [23] [24]. This natural amino acid configuration exhibits negative optical rotation, characteristic of levorotatory behavior [23] [26].

Comparative analysis between L- and D-enantiomers reveals distinct differences in their interaction profiles and recognition patterns [22] [24]. The L-enantiomer maintains the natural stereochemical arrangement found in biological systems, ensuring compatibility with enzymatic processes and protein synthesis machinery [24] [26]. The D-enantiomer, conversely, exhibits R-configuration at the α-carbon and demonstrates positive optical rotation, representing the unnatural stereochemical form [22] [23].

Chiral discrimination studies demonstrate that the stereochemical configuration significantly influences molecular recognition processes [22] [37]. The L-configuration enables specific interactions with chiral environments, including enzyme active sites and chiral receptors, while the D-form typically exhibits altered binding affinities and recognition patterns [22] [24]. These stereochemical differences become particularly pronounced in biological applications where enantioselectivity determines functional outcomes [24] [26].

The influence of the iodine substituent on stereochemical behavior manifests through altered steric and electronic environments around the chiral center [37] [42]. Heavy atom effects associated with iodine can influence the magnitude of optical rotation and modify circular dichroism spectra, providing additional tools for stereochemical analysis [37]. The combination of fluorenylmethoxycarbonyl protection and iodine substitution creates a unique chiral environment that enhances stereochemical stability [22] [23].

ConfigurationAbsolute ConfigurationOptical RotationStructural Features
L-ConfigurationS-configuration at α-carbonNegative (levorotatory)Natural amino acid arrangement
D-ConfigurationR-configuration at α-carbonPositive (dextrorotatory)Unnatural stereochemical form

Fmoc-4-iodo-L-phenylalanine represents a versatile building block in modern peptide chemistry, offering unique opportunities for peptide synthesis and post-synthetic modification. The strategic incorporation of an iodine atom at the para position of the phenylalanine aromatic ring provides a reactive handle for diverse chemical transformations while maintaining compatibility with standard solid-phase peptide synthesis protocols [1] [2]. This dual functionality makes it an invaluable tool for accessing structurally diverse peptide libraries and developing sophisticated molecular probes.

Role in Fmoc-Based Solid-Phase Peptide Synthesis Protocols

The integration of Fmoc-4-iodo-L-phenylalanine into Fmoc-based solid-phase peptide synthesis protocols represents a seamless extension of established methodologies. The compound functions as a standard Fmoc-protected amino acid building block, exhibiting excellent compatibility with automated peptide synthesizers and conventional reaction conditions [3] [4]. During peptide assembly, the iodinated phenylalanine residue undergoes the same cyclic deprotection and coupling processes as other standard amino acids, ensuring high-fidelity incorporation into growing peptide chains.

The standard solid-phase peptide synthesis cycle involves iterative deprotection and coupling steps that proceed with remarkable efficiency when employing Fmoc-4-iodo-L-phenylalanine. The deprotection step typically utilizes piperidine in dimethylformamide to remove the Fmoc protecting group, exposing the free amino function for subsequent coupling reactions [5] [6]. The presence of the iodine substituent does not interfere with this base-mediated deprotection, as the electron-withdrawing nature of iodine actually stabilizes the aromatic system during the reaction [7] [8].

Table 3: Standard Fmoc-Based Solid-Phase Peptide Synthesis Cycle

StepReagentsTime (min)Temperature (°C)PurposeMonitoring
1. Deprotection20% piperidine/DMF2-5RTRemove Fmoc protecting groupUV absorbance (301 nm)
2. WashingDMF (3-5 cycles)1-2RTRemove excess base and byproductsVisual inspection
3. CouplingFmoc-AA, HBTU/HATU, DIPEA15-60RT-50Form amide bond with next AAKaiser/TNBS test
4. WashingDMF (3-5 cycles)1-2RTRemove excess coupling reagentsVisual inspection
5. Capping (optional)Ac₂O, pyridine, DMF5-10RTBlock unreacted amino groupsN/A
6. Final WashingDMF, DCM1-2RTPrepare for next cycleVisual inspection

The coupling efficiency of Fmoc-4-iodo-L-phenylalanine with growing peptide chains has been demonstrated to be excellent, typically achieving near-quantitative conversion under standard activation conditions [1] [2]. Common coupling reagents such as 1-hydroxybenzotriazole, 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, and diisopropylethylamine effectively activate the carboxyl group for amide bond formation without affecting the iodine functionality [9] [4].

Automated peptide synthesizers have successfully incorporated Fmoc-4-iodo-L-phenylalanine into peptide sequences ranging from short dipeptides to complex peptides containing more than 50 amino acid residues [10] [11]. The robotic systems efficiently handle the repetitive coupling, washing, and deprotection steps, with mechanical losses minimized due to the solid-phase nature of the synthesis [12] [13]. Modern synthesizers equipped with real-time monitoring capabilities can track the progress of each coupling cycle, ensuring optimal incorporation of the iodinated amino acid [14] [15].

Orthogonal Deprotection Strategies for Sequential Assembly

The implementation of orthogonal deprotection strategies in peptide synthesis has revolutionized the field by enabling selective removal of protecting groups under distinct chemical conditions [16] [17]. In the context of Fmoc-4-iodo-L-phenylalanine incorporation, orthogonal protection schemes allow for sophisticated peptide architectures where multiple functional groups can be selectively unmasked at different stages of synthesis.

The traditional Fmoc deprotection mechanism involves a two-step process initiated by base-catalyzed proton abstraction from the fluorenyl methyl group, followed by β-elimination to generate dibenzofulvene and carbon dioxide [5] [18]. Piperidine serves as the preferred base due to its ability to form stable adducts with the dibenzofulvene byproduct, preventing side reactions with the growing peptide chain [6] [8]. The reaction proceeds rapidly under mild conditions, typically requiring only 2-5 minutes at room temperature for complete deprotection [19] [20].

Recent advances in orthogonal deprotection have introduced alternative methodologies that expand the synthetic toolkit available to peptide chemists. Hydrogenolysis under mildly acidic conditions has emerged as a novel approach for Fmoc removal, particularly valuable when synthesizing peptides containing highly reactive electrophilic groups that are incompatible with traditional basic deprotection conditions [16] [17]. This method demonstrates remarkable tolerance toward N-tert-butoxycarbonyl groups present in the substrate, enabling more complex protection schemes.

Alternative deprotection reagents have been extensively evaluated to address specific synthetic challenges and improve safety profiles. 4-methylpiperidine, piperazine, and morpholine have shown comparable efficiency to piperidine while offering advantages in terms of reduced toxicity and improved handling characteristics [5] [7] [6]. The selection of deprotection reagents can be optimized based on the specific requirements of the target peptide sequence, with consideration given to factors such as hydrophobicity, peptide length, and propensity for aggregation [21] [22].

The orthogonal nature of protecting group strategies extends beyond simple Nα-protection to encompass side-chain functionalities and specialized linkers. The dde/ivDde system has become particularly valuable for introducing site-specific modifications during peptide assembly [23]. These protecting groups remain stable under standard Fmoc deprotection conditions and trifluoroacetic acid treatment but are selectively removed by hydrazine, enabling the introduction of modifications such as fluorescent labels, cross-linking agents, or additional pharmacophores.

Iodine as a Versatile Handle for Post-Synthetic Modifications

The iodine atom in Fmoc-4-iodo-L-phenylalanine serves as an exceptionally versatile reactive handle for diverse post-synthetic modifications. The high reactivity of aryl iodides toward various nucleophiles and organometallic reagents, combined with their stability under standard peptide synthesis conditions, makes them ideal precursors for chemical transformations that would be incompatible with the harsh conditions of peptide assembly [1] [2] [24].

The strategic positioning of iodine at the para position of the phenylalanine aromatic ring optimizes both electronic and steric factors for subsequent chemical modifications. The electron-withdrawing nature of iodine activates the aromatic system toward nucleophilic substitution reactions while simultaneously serving as an excellent leaving group in palladium-catalyzed cross-coupling processes [25] [26]. This dual reactivity profile enables access to a broad range of substituted phenylalanine derivatives that would be difficult or impossible to obtain through direct synthetic approaches.

Post-synthetic modification strategies utilizing the iodine handle can be broadly categorized into metal-catalyzed cross-coupling reactions and direct nucleophilic substitution processes. The mild reaction conditions typically employed in these transformations ensure compatibility with the sensitive amide bonds and diverse functional groups commonly present in peptide structures [24] [27]. The aqueous compatibility of many modern cross-coupling protocols further enhances their utility for peptide modification, eliminating the need for harsh organic solvents that might denature or degrade the peptide backbone.

Palladium-Catalyzed Cross-Coupling Reactions (Heck, Suzuki)

Palladium-catalyzed cross-coupling reactions represent the most powerful and widely utilized approach for exploiting the iodine functionality in Fmoc-4-iodo-L-phenylalanine-containing peptides. These transformations proceed through well-established mechanistic pathways involving oxidative addition, transmetallation, and reductive elimination steps, enabling the formation of new carbon-carbon bonds under mild conditions that preserve peptide integrity [28] [29].

The Heck reaction stands as one of the most versatile palladium-catalyzed transformations for peptide modification, enabling the coupling of aryl iodides with alkenes to form substituted aromatic systems [28] [30]. When applied to peptides containing 4-iodophenylalanine residues, the Heck reaction proceeds smoothly under mild conditions, typically employing palladium acetate or tetrakis(triphenylphosphine)palladium as the catalyst in combination with organic or inorganic bases [31] [32]. The reaction tolerates a wide range of alkene coupling partners, including styrenes, acrylates, and other electron-deficient olefins, providing access to diverse arylated products.

The mechanism of the Heck reaction involves initial oxidative addition of the aryl iodide to a palladium(0) complex, generating an arylpalladium(II) intermediate [28] [32]. Subsequent coordination and insertion of the alkene into the palladium-carbon bond forms a new carbon-carbon bond, followed by β-hydride elimination to yield the coupled product and regenerate the active palladium catalyst [33]. The regioselectivity of the reaction is generally controlled by electronic factors, with electron-withdrawing groups directing coupling to the terminal position of the alkene.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions with Fmoc-4-iodo-L-phenylalanine

Reaction TypeCoupling PartnerTypical CatalystBase/AdditiveReaction ConditionsTypical Yield (%)Product Type
Heck ReactionAlkenes (styrene, olefins)Pd(OAc)₂, Pd(PPh₃)₄Et₃N, K₂CO₃, KOAc80-140°C, DMF/toluene70-90Arylated alkenes
Suzuki-Miyaura CouplingAryl/vinyl boronic acidsPd(PPh₃)₄, Pd₂(dba)₃Na₂CO₃, K₃PO₄80°C, THF/H₂O85-95Biaryl compounds
Sonogashira CouplingTerminal alkynesPd(PPh₃)₂Cl₂, CuIEt₃N, i-Pr₂NHRT-80°C, DMF/Et₃N75-85Aryl alkynes
Stille CouplingOrganostannanesPd(PPh₃)₄CsF, LiCl80-100°C, DMF80-90Aryl-aryl/alkyl bonds
Negishi CouplingOrganozinc compoundsPd(PPh₃)₄None typically requiredRT-60°C, THF70-85Aryl-alkyl/aryl bonds

The Suzuki-Miyaura coupling reaction has emerged as an exceptionally powerful tool for peptide diversification, offering advantages in terms of reaction conditions, substrate scope, and environmental compatibility [26] [34] [24]. The reaction involves the cross-coupling of aryl iodides with organoboron reagents, typically boronic acids or boronate esters, in the presence of a palladium catalyst and an inorganic base [27] [35]. The stability and low toxicity of organoboron reagents, combined with their tolerance for aqueous reaction conditions, make this transformation particularly well-suited for peptide chemistry applications.

Pioneering studies have demonstrated the successful application of Suzuki-Miyaura coupling to peptides containing 4-iodophenylalanine residues, achieving excellent yields under mild aqueous conditions [26] [34]. The reaction proceeds efficiently at temperatures as low as 40°C, with glycerol serving as a beneficial additive to suppress side reactions and improve reaction yields [26]. The aqueous compatibility of the reaction enables direct treatment of crude peptides without the need for extensive purification or protection of sensitive functional groups.

The scope of boronic acid coupling partners in peptide Suzuki reactions is remarkably broad, encompassing simple aryl boronic acids, heteroaryl derivatives, and functionalized systems bearing additional reactive handles [34] [27]. Fluorophore-appended boronic acids have been successfully employed to introduce coumarin and other fluorescent moieties into peptide structures, enabling the development of fluorescent biosensors and imaging agents [26]. The preservation of peptide structure and biological activity during these transformations has been confirmed through circular dichroism spectroscopy and functional binding assays.

Radioiodination Techniques for Tracer Development

Radioiodination techniques represent a critical application area for 4-iodophenylalanine-containing peptides, enabling the development of radiolabeled tracers for biological imaging, diagnostic applications, and therapeutic interventions [36] [37] [38]. The strategic incorporation of iodine functionality provides a direct pathway for introducing radioactive isotopes such as iodine-125 and iodine-131, which possess favorable nuclear properties for medical applications [39] [40].

The development of radioiodinated tracers based on 4-iodophenylalanine derivatives has focused primarily on amino acid transport studies and tumor imaging applications [36] [37] [41]. Radioiodinated 4-iodophenylalanine demonstrates remarkable uptake by amino acid transporters, with cellular accumulation comparable to that observed with natural phenylalanine [37] [41]. The mechanism of uptake involves recognition by large amino acid transporters, particularly the L-type amino acid transporter system, which facilitates the selective accumulation of the radiotracer in metabolically active tissues.

Table 2: Radioiodination Techniques for Tracer Development

MethodRadioisotopePrecursor RequiredReaction ConditionsRadiochemical Yield (%)Specific ActivityApplications
Direct Electrophilic Aromatic Substitution¹²⁵I, ¹³¹IActivated aromatic compoundsOxidizing agent, RT-80°C40-70ModerateSimple aromatic labeling
Iododestannylation¹²⁵I, ¹³¹ITributylstannyl derivativesMild oxidant, 15 sec-5 min85-95Very HighHigh specific activity tracers
Copper-Catalyzed Iododebromination¹²⁵I, ¹³¹IBromo derivativesCu catalyst, 90-120°C60-80HighNo-carrier-added synthesis
Diaryliodonium Salt Approach¹²⁵I, ¹³¹IDiaryliodonium tosylatesCH₃CN, 85°C, 30 min50-87HighComplex molecule labeling
Bolton-Hunter Reagent¹²⁵IPrimary aminespH 8.5, 0°C, 15 min70-90HighProtein labeling
Chloramine-T Method¹²⁵I, ¹³¹ITyrosine residuespH 7.4, RT, 5-30 min60-85ModeratePeptide/protein labeling

The synthesis of no-carrier-added radioiodinated 4-iodophenylalanine has been achieved through several methodologies, with iododestannylation emerging as the most efficient approach [36] [37] [38]. This method involves the displacement of tributyltin groups by radioactive iodide under mild oxidative conditions, typically employing reagents such as chloramine-T or hydrogen peroxide [42] [43]. The reaction proceeds rapidly, often reaching completion within minutes, and achieves radiochemical yields exceeding 90% with minimal side product formation.

Advanced radioiodination strategies have focused on developing precursors that enable site-specific labeling while minimizing metabolic degradation [44] [45]. The incorporation of D-amino acids into peptide structures has proven particularly effective for enhancing metabolic stability, as D-amino acid peptides are not recognized by endogenous enzymes [44]. This approach has been successfully applied to the development of radioiodinated peptides for antibody labeling, where the non-metabolizable peptide linker serves to trap radioiodine within target cells following internalization.

The biodistribution and pharmacokinetic properties of radioiodinated 4-iodophenylalanine derivatives have been extensively characterized through in vivo studies [37] [43] [46]. Single-photon emission computed tomography imaging has demonstrated the selective accumulation of these tracers in tissues with high amino acid transporter activity, including tumors, brain, and kidney [47] [46]. The high specific activity achievable through modern radioiodination techniques enables imaging studies with minimal mass doses, reducing potential pharmacological effects while maintaining excellent image quality.

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Fmoc-L-4-Iodophenylalanine

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Last modified: 08-15-2023

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